molecular formula C26H29N3O4S2 B2526622 (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 681833-86-3

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2526622
CAS No.: 681833-86-3
M. Wt: 511.66
InChI Key: BITQQHFQXYSCLV-NKFKGCMQSA-N
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Description

(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a potent and ATP-competitive pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation , and their overexpression is frequently associated with tumorigenesis, disease progression, and treatment resistance in various hematological malignancies and solid tumors. This compound exhibits high efficacy in blocking the phosphorylation of PIM kinase substrates, thereby inducing apoptosis and inhibiting proliferation in cancer cell lines. Its research value is particularly significant in oncology, where it is used as a chemical tool to elucidate the nuanced roles of PIM kinases in signaling pathways and to explore their potential as therapeutic targets. Studies have demonstrated its potent anti-proliferative effects in multiple myeloma and acute myeloid leukemia models , making it a valuable compound for investigating mechanisms of chemoresistance and for developing novel combination treatment strategies. The inhibitor serves as a critical research reagent for validating PIM kinase inhibition as a viable approach to overcome treatment failure in aggressive cancers.

Properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S2/c1-32-21-11-10-19(17-22(21)33-2)18-23-25(31)29(26(34)35-23)12-6-9-24(30)28-15-13-27(14-16-28)20-7-4-3-5-8-20/h3-5,7-8,10-11,17-18H,6,9,12-16H2,1-2H3/b23-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITQQHFQXYSCLV-NKFKGCMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. Thiazolidin-4-one derivatives have garnered attention in medicinal chemistry due to their potential therapeutic applications across various diseases, including cancer, diabetes, and infectious diseases.

Biological Activity Overview

Thiazolidin-4-one derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : Recent studies indicate that thiazolidin-4-one derivatives can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and interaction with DNA. For instance, certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
  • Antidiabetic Properties : Thiazolidinones are recognized for their role in glucose metabolism and insulin sensitivity enhancement. Compounds like pioglitazone and rosiglitazone are well-known antidiabetic drugs that act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ) .
  • Antioxidant Effects : The antioxidant capacity of thiazolidinone derivatives has been evaluated using methods like DPPH radical scavenging. Some derivatives have shown promising results, indicating their potential in combating oxidative stress-related diseases .
  • Anti-inflammatory and Analgesic Activities : Certain thiazolidinone derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
  • Antimicrobial Activity : Thiazolidinones have been reported to possess antimicrobial properties against various pathogens, making them candidates for further exploration in infectious disease treatment .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is significantly influenced by their structural modifications. The presence of specific substituents can enhance or diminish their efficacy:

  • Substituent Variability : Modifications at positions 2, 3, and 5 of the thiazolidinone ring can lead to variations in biological activity. For example, the introduction of aromatic groups or heterocycles can improve anticancer or anti-inflammatory properties .

Case Studies

Several studies have highlighted the biological activities of thiazolidinone derivatives:

  • Anticancer Studies : A study reported that a series of thiazolidinone derivatives exhibited IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7 breast cancer cells). The most potent compounds showed significant inhibition of cell growth and induction of apoptosis .
  • Diabetes Management : Research has demonstrated that certain thiazolidinones enhance insulin sensitivity in diabetic models, leading to improved glycemic control. These compounds were shown to activate PPARγ pathways effectively .
  • Antioxidant Evaluation : In vitro studies using DPPH assays revealed that some thiazolidinone derivatives possess antioxidant capabilities comparable to standard antioxidants like vitamin C, suggesting their utility in preventing oxidative damage .

Data Tables

The following table summarizes the biological activities and key findings related to selected thiazolidinone derivatives:

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer5.0
Compound BAntidiabetic10.0
Compound CAntioxidant15.0
Compound DAnti-inflammatory12.5

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives share a common core but exhibit diverse pharmacological profiles depending on substituents. Below is a detailed comparison of the target compound with structurally analogous molecules.

Structural Analogs

Key analogs include:

Compound Name Substituents (Position 5) Substituents (Position 3) Key Structural Differences
Target Compound 3,4-Dimethoxyphenyl 4-Oxo-4-(4-phenylpiperazin-1-yl)butyl Reference for comparison
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene Phenyl Simpler aromatic group; lacks extended sidechain
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 3,4-Dimethoxyphenyl 4-Methylphenyl Shorter alkyl chain; lacks piperazine moiety
(5Z)-5-Benzylidene-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one Benzylidene 4-Oxo-4-(4-methylpiperazin-1-yl)butyl Methylpiperazine vs. phenylpiperazine

Physicochemical Properties

Property Target Compound (5Z)-5-(2-Methylbenzylidene)-3-phenyl Derivative (5Z)-5-Benzylidene-4-methylpiperazine Analog
Molecular Weight (g/mol) ~535 (estimated) 325 485
LogP (Predicted) 3.8 2.9 3.2
Hydrogen Bond Acceptors 7 3 6
Solubility Moderate (DMF/EtOH) Low (DCM/MeOH) High (aqueous buffers)

Computational Studies

  • Docking Analysis : The 4-phenylpiperazine moiety in the target forms strong van der Waals interactions with carbonic anhydrase active sites, unlike methylpiperazine analogs .

Q & A

Q. What are the key steps in synthesizing (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one?

  • Methodological Answer : The synthesis typically involves a multi-step process:
  • Step 1 : Condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide derivatives to form the thiazolidinone core .
  • Step 2 : Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution or coupling reactions under reflux conditions with bases like sodium hydroxide .
  • Step 3 : Cyclization and purification using recrystallization or column chromatography to isolate the final product .
    Optimization of reaction parameters (e.g., solvent choice, temperature) is critical for yield improvement .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by quantifying impurities .

Q. What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Anti-inflammatory Screening : Inhibition of COX-2 or TNF-α in cell-based models .
  • Cytotoxicity Assays : MTT or SRB protocols on cancer cell lines (e.g., MCF-7, HeLa) to assess anticancer potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the target compound?

  • Methodological Answer :
  • Catalyst Screening : Test palladium complexes or organocatalysts for coupling reactions to reduce side products .
  • Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) versus ethanol for improved solubility and reaction kinetics .
  • Microwave-Assisted Synthesis : Reduces reaction time by 50–70% while maintaining >90% yield .

Q. How should researchers resolve contradictory data in biological activity studies (e.g., inconsistent IC50 values)?

  • Methodological Answer :
  • Standardized Protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Counter-Screens : Use orthogonal assays (e.g., ATP-based viability tests vs. apoptosis markers) to confirm mechanisms .
  • Physicochemical Profiling : Measure log P, pKa, and solubility to identify confounding factors like aggregation .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 3,4-dimethoxyphenyl with halogenated variants) and compare bioactivity .
  • Molecular Docking : Simulate interactions with targets like EGFR or PPAR-γ to prioritize substituents for synthesis .
  • Free-Wilson Analysis : Quantify contributions of specific functional groups to activity using regression models .

Q. What mechanistic studies are critical to understanding this compound’s reactivity in synthetic and biological contexts?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction intermediates via time-resolved FT-IR or LC-MS to elucidate pathways .
  • Enzyme Inhibition Assays : Use fluorescence polarization or surface plasmon resonance to quantify binding affinities .
  • Metabolic Stability Tests : Incubate with liver microsomes to identify degradation pathways and guide prodrug design .

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